(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
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Overview
Description
(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolopyridine core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid undergoes several types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotection of the TBDMS group.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Coupling Products: Formed through Suzuki-Miyaura reactions.
Alcohols: Formed through oxidation of the boronic acid group.
Deprotected Compounds: Formed by removing the TBDMS group.
Scientific Research Applications
Chemistry
In chemistry, (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
The primary mechanism of action for (1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester: Another boronic acid derivative with a TBDMS protecting group.
Uniqueness
(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is unique due to its pyrrolopyridine core, which provides additional sites for functionalization and enhances its utility in complex molecule synthesis .
Properties
Molecular Formula |
C13H21BN2O2Si |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-9-11(14(17)18)10-7-6-8-15-12(10)16/h6-9,17-18H,1-5H3 |
InChI Key |
OWEQHMMPCULNRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
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